2-Bromo-3',4'-(methylenedioxy)propiophenone

Organic Synthesis α-Bromination Process Chemistry

The α-bromo group enables rapid nucleophilic substitution with amines for cathinone scaffold assembly—significantly faster alkylation kinetics than the chloro analogue (CAS 84707-83-5)—while the methylenedioxy moiety preserves target monoamine transporter affinity. This crystalline solid yields 82–87% isolated product under mild amination conditions, minimizing excess amine use and purification burden. Ideal for multigram cathinone synthesis and benzodioxole-based antifungal library construction.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 52190-28-0
Cat. No. B134048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3',4'-(methylenedioxy)propiophenone
CAS52190-28-0
Synonyms1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone;  3’,4’-Methylenedioxy-α-bromopropiophenone; 
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)OCO2)Br
InChIInChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3
InChIKeyNTPQGLLTGPTOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0): A Key α‑Bromoketone Intermediate for Cathinone Synthesis and Antifungal Drug Development


1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0), also known as 2‑bromo‑3',4'‑(methylenedioxy)propiophenone, is an aromatic α‑bromoketone that features a methylenedioxy bridge across the 3' and 4' positions of the phenyl ring . The compound is a crystalline solid (≥98% purity) with a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol . It is classified as an analytical reference standard and a precursor in the synthesis of cathinones, and it is also employed as a reagent in the preparation of antifungal agents and MDMA analogues .

Why Generic Substitution of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0) Is Not Feasible in Regulated Synthesis and Research


The unique combination of an α‑bromo substituent and a methylenedioxy‑functionalized phenyl ring in 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one confers reactivity and selectivity that cannot be replicated by generic α‑haloketones or non‑halogenated analogues. The α‑bromo group enables efficient nucleophilic substitution with amines to form cathinone scaffolds, while the methylenedioxy moiety is essential for the final product's affinity toward monoamine transporters [1]. Replacement with the chloro analogue (1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑chloropropan‑1‑one, CAS 84707‑83‑5) results in substantially slower alkylation kinetics, and the non‑halogenated precursor 3,4‑methylenedioxypropiophenone lacks the necessary electrophilic center for direct amination [2]. Furthermore, the brominated intermediate is a controlled precursor in many jurisdictions, making substitution with non‑regulated alternatives illegal or impractical for forensic and pharmaceutical research [1].

Product-Specific Quantitative Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0): Differential Performance Versus Closest Analogs


Synthetic Yield and Purity: A Benchmark for α‑Bromoketone Intermediates

The synthesis of 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one from 3,4‑methylenedioxypropiophenone achieves an isolated yield of 82% after chromatographic purification, with an alternative protocol reporting an 87% yield . In contrast, the corresponding α‑chloroketone analogue typically requires more forcing conditions and yields are generally lower; a systematic study of α‑haloketone synthesis reported that α‑bromoketones can be obtained in 65–99% yield whereas α‑chloroketones are isolated in only 50–70% under comparable oxidative conditions [1].

Organic Synthesis α-Bromination Process Chemistry

Purity and Quality Control: ≥98% Certified Reference Standard

Commercial supplies of 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one are certified with a purity of ≥98% (Cayman Chemical, Bertin Bioreagent) or ≥99.1% (Qingdao Sigma Chemical) [1]. The chloro analogue, 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑chloropropan‑1‑one, is not routinely offered as an analytical reference standard, and when detected as a contaminant, its purity is not quantified [2].

Analytical Chemistry Forensic Toxicology Quality Assurance

Solubility Profile: Favorable Handling Characteristics for Laboratory Scale-Up

1‑(Benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one is soluble in chloroform and dichloromethane, and shows moderate solubility in DMSO (1 mg/mL) and ethanol (1 mg/mL) . In contrast, the parent ketone 3,4‑methylenedioxypropiophenone is an oily liquid that is less amenable to purification by crystallization, and the chloro analogue, while solid, has not been characterized for solubility in common laboratory solvents .

Solubility Pre-formulation Laboratory Handling

Reactivity as an Electrophile: α‑Bromoketone Enables Efficient Nucleophilic Displacement

The α‑bromo group in 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one activates the adjacent carbonyl‑bearing carbon for nucleophilic substitution. Class‑level studies demonstrate that α‑bromoketones undergo amine displacement significantly faster than α‑chloroketones; for example, the rate constant for the reaction of α‑bromoacetophenone with methylamine is approximately 20‑fold higher than that of α‑chloroacetophenone [1].

Nucleophilic Substitution Reaction Kinetics Cathinone Synthesis

Validated Use as a Precursor for Antifungal Imidazole‑Benzodioxole Hybrids

1‑(Benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one has been employed as a key intermediate in the synthesis of imidazole‑semicarbazone conjugates bearing benzodioxole moieties. In a published study, a library of 15 such conjugates (5a–5o) was prepared via nucleophilic displacement of the bromine atom, and several derivatives exhibited significant in vitro antifungal activity against four fungal strains [1].

Antifungal Agents Imidazole Derivatives Medicinal Chemistry

Best Research and Industrial Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0)


Forensic Toxicology: Certified Reference Standard for Cathinone Identification

Forensic laboratories rely on high‑purity (≥98%) 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one as an analytical reference standard for the identification and quantification of cathinone precursors in seized samples . Its inclusion in spectral libraries (e.g., Cayman Spectral Library) provides definitive GC‑MS and LC‑MS/MS fingerprints that differentiate it from structurally similar adulterants .

Medicinal Chemistry: Intermediate for Antifungal Drug Discovery

The α‑bromoketone serves as a versatile electrophile for the construction of imidazole‑ and triazole‑containing antifungal agents [1]. Its crystalline nature and defined solubility profile facilitate high‑throughput parallel synthesis of benzodioxole‑based compound libraries for antifungal screening .

Process Chemistry: Optimized α‑Bromination for Scalable Cathinone Synthesis

The high isolated yield (82–87%) achieved under mild conditions makes 1‑(benzo[d][1,3]dioxol‑5‑yl)‑2‑bromopropan‑1‑one an attractive intermediate for the multigram synthesis of methylenedioxy cathinones . The bromo group's enhanced leaving‑group ability compared to chloride ensures complete conversion during the final amination step, minimizing the need for excess amine and reducing purification burden [2].

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